Cloricromen

Vue d'ensemble

Description

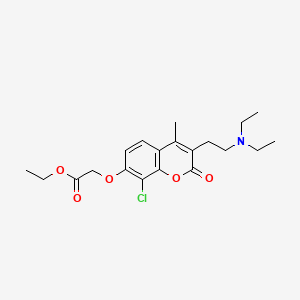

Le Cloricromen est un composé chimique connu pour son rôle d'inhibiteur de l'agrégation plaquettaire et de vasodilatateur coronaire . Il est principalement utilisé dans la prévention et le traitement des troubles thromboemboliques, ce qui en fait un agent précieux en thérapeutique cardiovasculaire . Le nom IUPAC du composé est Acétate d'éthyle 2-(8-chloro-3-(2-(diéthylamino)éthyl)-4-méthyl-2-oxo-2H-chromène-7-yloxy) .

Applications De Recherche Scientifique

Le Cloricromen a une large gamme d'applications en recherche scientifique :

Thérapeutique cardiovasculaire : Il est utilisé pour prévenir et gérer les troubles thromboemboliques en inhibant l'agrégation plaquettaire et en favorisant la vasodilatation.

Études du flux sanguin : Les institutions de recherche explorent ses effets sur le flux sanguin et son potentiel à atténuer les conditions ischémiques.

Systèmes d'administration de médicaments : Des nanoparticules de lipides solides chargées en this compound ont été développées pour une administration ciblée de médicaments, en particulier vers le système nerveux central.

Recherche pharmacologique : Son mécanisme d'action unique en fait un sujet d'intérêt dans les études liées à la coagulation sanguine et à la santé vasculaire.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant l'agrégation plaquettaire et en favorisant la vasodilatation . Il agit en inhibant l'enzyme phosphodiestérase, ce qui entraîne une augmentation de l'adénosine monophosphate cyclique (AMPc) dans les plaquettes. Les niveaux élevés d'AMPc inhibent la libération de granules qui favorisent l'agrégation, réduisant ainsi le risque de formation de caillots. De plus, les effets vasodilatateurs du this compound améliorent le flux sanguin et réduisent la résistance vasculaire .

Mécanisme D'action

Target of Action

Cloricromen, also known as Cloricromene, primarily targets platelets in the blood . It acts as a platelet aggregation inhibitor , which means it prevents blood platelets from sticking together and forming clots. This is particularly important in preventing thrombosis, a condition where blood clots form in the blood vessels .

Mode of Action

This inhibition helps to prevent the formation of blood clots . It is also suggested that this compound may increase the anticoagulant activities of certain other compounds .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of this compound’s action is the prevention of blood clot formation by inhibiting platelet aggregation . This can help prevent conditions such as thrombosis, where blood clots form in the blood vessels .

Action Environment

It is known that many factors can influence the action of a drug, including ph, temperature, and the presence of other substances

Analyse Biochimique

Biochemical Properties

Cloricromen plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a platelet aggregation inhibitor . It influences cell function by preventing the clumping together of platelets, which is crucial in blood clotting .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Méthodes De Préparation

La synthèse du Cloricromen implique plusieurs étapes clés :

Alkylation catalysée par une base : L'acétoacétate d'éthyle est alkylé avec la 2-chlorotriéthylamine pour produire un composé intermédiaire.

Disulfonation et chloration : Le résorcinol subit une disulfonation avec de l'acide sulfurique à 96 % pour former un acide disulfonique, qui est ensuite chloré avec du chlorate de potassium pour donner l'acide 5-chloro-4,6-dihydroxybenzène-1,3-disulfonique. L'élimination des groupes sulfonate en milieu acide dilué produit le 2-chlororésorcinol.

Réaction de condensation : Une réaction de condensation catalysée par un acide entre l'intermédiaire provenant de l'étape d'alkylation et le 2-chlororésorcinol forme un autre intermédiaire.

Formation d'éther : Le groupe hydroxyle phénolique de l'intermédiaire réagit avec le bromoacétate d'éthyle pour achever la synthèse du this compound.

Analyse Des Réactions Chimiques

Le Cloricromen subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels présents dans le this compound, modifiant potentiellement ses propriétés pharmacologiques.

Réactions de substitution : L'atome de chlore dans le this compound peut être substitué par d'autres groupes dans des conditions appropriées, conduisant à la formation de dérivés ayant des activités biologiques différentes.

Réactifs et conditions courantes : Des réactifs tels que l'acide sulfurique, le chlorate de potassium et le bromoacétate d'éthyle sont couramment utilisés dans la synthèse et la modification du this compound.

Comparaison Avec Des Composés Similaires

Le Cloricromen est unique en raison de sa double action en tant qu'agent antithrombotique et vasodilatateur . Des composés similaires comprennent :

Carbocromen : Un analogue sans le substituant chlore.

Acide acétylsalicylique : Connu pour ses activités antiplaquettaires, mais il n'a pas les effets vasodilatateurs du this compound.

Rivaroxaban : Un autre anticoagulant qui fonctionne selon un mécanisme différent en inhibant le facteur Xa.

La combinaison des propriétés antithrombotiques et vasodilatatrices du this compound en fait un composé distinctif et précieux en thérapeutique cardiovasculaire.

Propriétés

IUPAC Name |

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNNRVJJLAVVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048373 | |

| Record name | Cloricromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-94-0 | |

| Record name | Cloricromen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68206-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloricromen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloricromen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloricromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloricromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORICROMEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9454PE93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.